molecular formula C24H25FN4O2 B11273711 N-(4-ethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

N-(4-ethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B11273711
M. Wt: 420.5 g/mol
InChI Key: UJGRGDTUCMLASP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a pyridazine ring, and distinct phenyl groups substituted with ethoxy and fluorine groups, respectively. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Pyridazine Ring: The pyridazine ring can be introduced via a condensation reaction between a hydrazine derivative and a diketone or an equivalent compound.

    Substitution Reactions: The ethoxy and fluorophenyl groups are introduced through nucleophilic substitution reactions. For example, the ethoxy group can be added using ethyl iodide in the presence of a base, while the fluorophenyl group can be introduced using a fluorinated benzene derivative under appropriate conditions.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the carboxylic acid derivative of the piperidine ring and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperidine ring or the phenyl groups, leading to the formation of corresponding ketones or quinones.

    Reduction: Reduction reactions can target the pyridazine ring or the carboxamide group, potentially yielding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity as an enzyme inhibitor, receptor modulator, or other biological targets.

Medicine

In medicine, the compound’s potential therapeutic applications are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide
  • N-(4-ethoxyphenyl)-1-[6-(4-bromophenyl)pyridazin-3-yl]piperidine-4-carboxamide
  • N-(4-ethoxyphenyl)-1-[6-(4-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide

Uniqueness

N-(4-ethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and fluorophenyl groups, in particular, may influence its reactivity and interactions with biological targets, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H25FN4O2

Molecular Weight

420.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C24H25FN4O2/c1-2-31-21-9-7-20(8-10-21)26-24(30)18-13-15-29(16-14-18)23-12-11-22(27-28-23)17-3-5-19(25)6-4-17/h3-12,18H,2,13-16H2,1H3,(H,26,30)

InChI Key

UJGRGDTUCMLASP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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